molecular formula C20H21N3O3 B7694366 N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7694366
M. Wt: 351.4 g/mol
InChI Key: TZYKHJSPKSQNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is known for its unique chemical structure and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under various storage conditions, which makes it suitable for long-term experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, it may exhibit different effects in different cell types and animal models, which makes it difficult to generalize its effects.

Future Directions

There are several potential future directions for the study of N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is to study its effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another potential direction is to study its effects on different signaling pathways and enzymes to understand its mechanism of action. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with benzylamine to form N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of N-benzyl-3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with butanoyl chloride to form N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-benzyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in drug discovery and development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in various in vitro and in vivo studies.

properties

IUPAC Name

N-benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-17-10-5-9-16(13-17)20-22-19(26-23-20)12-6-11-18(24)21-14-15-7-3-2-4-8-15/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKHJSPKSQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.